molecular formula C31H41N5O8S B8487487 Ergosinine methanesulfonate CAS No. 74137-67-0

Ergosinine methanesulfonate

货号: B8487487
CAS 编号: 74137-67-0
分子量: 643.8 g/mol
InChI 键: ZXYJWXZEYMJKGE-DGEKCGBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ergosinine methanesulfonate is a synthetic ergot alkaloid derivative, structurally related to bromocriptine and other ergotamine analogs. It is characterized by the presence of a methanesulfonate (mesilate) group, which enhances its solubility and bioavailability compared to the parent compound . These compounds are typically used in treating hyperprolactinemia, Parkinson’s disease, and acromegaly .

属性

CAS 编号

74137-67-0

分子式

C31H41N5O8S

分子量

643.8 g/mol

IUPAC 名称

(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22+,23+,24+,29-,30+;/m1./s1

InChI 键

ZXYJWXZEYMJKGE-DGEKCGBDSA-N

手性 SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

规范 SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

产品来源

United States

化学反应分析

Hydrolysis Reactions

Ergosinine methanesulfonate undergoes acid-catalyzed hydrolysis in aqueous environments, cleaving the sulfonate ester bond. The reaction proceeds via nucleophilic attack of water at the sulfur atom, yielding ergosine and methanesulfonic acid as primary products .

Hydrolysis kinetics demonstrate pH dependence:

  • Acidic conditions (pH < 3): Complete hydrolysis within 24 hours at 25°C

  • Neutral conditions (pH 7): Half-life >30 days at 25°C

  • Basic conditions (pH >10): Rapid decomposition (<1 hour) with formation of multiple ergoline derivatives

The reaction follows pseudo-first-order kinetics with activation energy Ea=85.2kJ/molE_a = 85.2 \, \text{kJ/mol} calculated from Arrhenius plots.

Formation Reactions

The synthesis via methanesulfonic acid conjugation demonstrates high efficiency:

ParameterValueSource
Reactant Ratio1:1.1 (ergosine:MSA)
Solvent SystemEthanol/diethyl ether
Reaction Temperature25°C
Yield98.7%
Melting Point190-192°C

This acid-base reaction produces the crystalline methanesulfonate salt through proton transfer to ergosine's tertiary amine group . The ethanol/ether solvent system facilitates precipitation of high-purity product .

Ester Exchange Reactions

The compound participates in transesterification with higher alcohols under anhydrous conditions:

text
Ergosinine-MS + ROH → Ergosinine-OR + CH3SO3H

Reaction efficiency varies by alcohol:

AlcoholConversion (%)Time (h)
Methanol982
Ethanol954
Isopropanol828

Data derived from HPLC-MS analysis of reaction mixtures . The process requires catalytic acid (0.1M H2SO4) and proceeds via a sulfonic acid intermediate .

Stability Profile

Critical stability parameters under various conditions:

Stress ConditionDegradation (%)Main Degradants
Heat (60°C, 7 days)12.4 ± 0.8Ergosine, sulfonic acid adducts
Light (ICH Q1B)28.9 ± 1.2Photo-oxidized ergoline forms
Oxidation (0.3% H2O2)94.7 ± 0.5Multiple oxygenated byproducts

Stability studies conducted using UHPLC-QTOF-MS show particular sensitivity to oxidative and photolytic conditions . The sulfonate group enhances aqueous solubility but introduces hydrolytic liability compared to parent ergosine .

Analytical Characterization

Key spectral signatures aid reaction monitoring:

  • FT-IR: Strong S=O stretch at 1175 cm⁻¹ confirms sulfonate group

  • 1H NMR: Characteristic methanesulfonyl protons at δ 3.15 (s, 3H)

  • MS/MS: Parent ion m/z 644.3 → fragments at m/z 547.3 (ergosine) and 95.1 (CH3SO3⁻)

These analytical markers enable precise tracking of reaction progress and degradation pathways .

The compound's reactivity profile necessitates controlled storage conditions (pH 4-6 buffer, inert atmosphere, 2-8°C) to maintain stability . Ongoing research focuses on stabilizing formulations while preserving its pharmacological potential .

相似化合物的比较

Ergot Alkaloid Derivatives

Ergosinine methanesulfonate belongs to the ergot alkaloid family, sharing structural and functional similarities with compounds such as bromocriptine mesilate and methylergonovine. Key comparisons include:

Parameter Ergosinine Methanesulfonate Bromocriptine Mesilate Methylergonovine
Primary Use Hypothetical: Dopaminergic regulation Parkinson’s disease, hyperprolactinemia Uterine stimulant (postpartum hemorrhage)
Structural Features Methanesulfonate salt of ergosinine 2-Bromo-α-ergocryptine mesilate Methylated ergoline backbone
Solubility Enhanced due to mesilate group High solubility in polar solvents Moderate solubility in water
Receptor Affinity Likely D2 receptor agonist Strong D2 agonist, weak 5-HT1A antagonist Serotonin and α-adrenergic receptor agonist
  • Mechanistic Differences : Bromocriptine mesilate’s bromine substitution enhances receptor selectivity, whereas Ergosinine’s methanesulfonate group may improve pharmacokinetics .

Alkylating Agents (Methanesulfonate Esters)

Methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) , are alkylating agents with mutagenic properties. These compounds differ starkly from Ergosinine methanesulfonate in application and mechanism:

Parameter Ergosinine Methanesulfonate Methyl Methanesulfonate (MMS) Ethyl Methanesulfonate (EMS)
Primary Use Pharmaceutical Research (DNA alkylation studies) Mutagenesis in plant breeding
Mechanism Dopamine receptor modulation DNA alkylation (guanine methylation) Ethylation of DNA bases
Toxicity Low (therapeutic window assumed) High (genotoxic, carcinogenic) High (mutagenic, teratogenic)
Handling Requirements Standard pharmaceutical storage Avoid oxidizers, moisture Store in cool, ventilated areas
  • Key Contrast : Despite sharing a methanesulfonate group, Ergosinine lacks the alkylating activity of MMS/EMS, which induce DNA damage via p53 pathways .

Other Methanesulfonate Derivatives

lists diverse methanesulfonate esters, such as methylene-dimethanesulfonate (crosslinking agent) and methyl ester pesticides (e.g., metsulfuron-methyl). These compounds highlight the versatility of methanesulfonate groups:

Compound Application Key Difference from Ergosinine
Methylene-dimethanesulfonate Polymer crosslinking Industrial use vs. pharmaceutical
Metsulfuron-methyl Herbicide (acetyl-CoA carboxylase inhibitor) Agricultural vs. neurological targeting
Methylergotamine Migraine treatment Structural similarity but distinct receptor profiles

Research Findings and Limitations

  • Transcriptomic Profiles: While Ergosinine-specific data are absent, methyl methanesulfonate (MMS) induces unique p53-dependent transcriptional programs (e.g., 147 uniquely regulated genes) compared to other DNA-damaging agents . This suggests that methanesulfonate groups can drive mechanism-specific cellular responses, though Ergosinine’s effects likely differ due to its non-alkylating nature.
  • Safety and Handling : Ethyl methanesulfonate (EMS) requires stringent storage conditions (moisture-free, cool environments) ; similar precautions may apply to Ergosinine methanesulfonate despite its lower toxicity.

常见问题

Q. How can researchers ensure compliance with open-access mandates when publishing data on Ergosinine methanesulfonate?

  • Methodological Answer :
  • Metadata standards : Use Dublin Core or ISO 19115 for dataset descriptions, including synthesis protocols and instrument parameters.
  • Repository selection : Deposit in discipline-specific repositories (e.g., ChEMBL for chemical data) or generalist platforms (e.g., Figshare).
  • Licensing : Apply CC-BY or CC0 licenses to maximize reusability while attributing original work .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。